5-chloro-1H-indazole-7-carboxylic acid
Overview
Description
5-Chloro-1H-indazole-7-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-chloro-1h-indazole-7-carboxylic acid, have been found to exhibit a wide variety of biological activities . These activities suggest that they interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
Indazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with protein-protein interactions .
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, microbial infection, cancer, and other pathological conditions .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound could potentially modulate a variety of cellular processes . These might include processes related to inflammation, microbial infection, cancer, and other pathological conditions .
Biochemical Analysis
Biochemical Properties
5-chloro-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By binding to the active site of COX-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and survival . Furthermore, this compound has been found to affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, this compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as COX-2, and inhibits their activity by preventing substrate binding and catalysis . Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to the modulation of downstream signaling events . For example, by binding to and inhibiting the activity of kinases in the MAPK pathway, this compound can alter the phosphorylation status of key signaling proteins, ultimately affecting gene expression and cellular function . Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of degradation products that can influence its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while toxic effects become apparent at higher doses . These findings highlight the importance of dose optimization in the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The resulting metabolites are then excreted in the urine . The metabolism of this compound can influence its biological activity, as the metabolites may have different pharmacological properties compared to the parent compound . Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation . In tissues, this compound is distributed based on factors such as blood flow, tissue permeability, and binding affinity to tissue components . The distribution of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on factors such as targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes . For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Similarly, mitochondrial localization can affect cellular metabolism by influencing the activity of mitochondrial enzymes .
Preparation Methods
The synthesis of 5-chloro-1H-indazole-7-carboxylic acid typically involves the chlorination and carboxylation of pyrazine derivatives. One common method includes the reaction of pyrazine derivatives with chlorocarbonyl compounds, followed by hydrolysis and neutralization steps to yield the target compound . Another method involves dissolving 1H-indazole-3-carboxylic acid in anhydrous acetic acid, followed by the slow addition of phosphorus oxychloride. The reaction mixture is then refluxed at 90°C for 14 hours, resulting in the formation of 5-chloro-1H-indazole-3-carboxylic acid .
Chemical Reactions Analysis
5-Chloro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrazine hydrate, titanium(III) chloride, and iron(III) chloride.
Scientific Research Applications
5-Chloro-1H-indazole-7-carboxylic acid is an important intermediate in the synthesis of bioactive molecules. It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties . Additionally, it serves as a building block for the construction of complex molecular structures in medicinal chemistry .
Comparison with Similar Compounds
5-Chloro-1H-indazole-7-carboxylic acid can be compared with other indazole derivatives such as 5-nitro-1H-indazole-3-carbonitrile and 5-methoxy-1H-indole-2-carboxylic acid. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The unique chlorine substitution in this compound imparts distinct properties, making it valuable for specific applications .
Properties
IUPAC Name |
5-chloro-1H-indazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXVZJEPIMSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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